7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
Overview
Description
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin is a compound that belongs to the family of aminocoumarins, which are known for their luminescent properties and potential applications in photochemical reactions. The compound is characterized by the presence of a diethylamino group at the 7-position, a maleimidophenyl group at the 3-position, and a methyl group at the 4-position of the coumarin core structure .
Synthesis Analysis
The synthesis of 7-aminocoumarins typically involves photochemical reactions or condensation processes. For instance, photolysis of 3-iodo-4-methyl-7-diethylaminocoumarin with various olefins and heteroaromatic compounds has been shown to yield new 7-aminocoumarins with unsaturated or heteroaryl substituents at the 3-position . Additionally, condensation of formylcoumarin with diamines has been utilized to synthesize coumarin derivatives, including those with diethylamino and maleimidophenyl groups .
Molecular Structure Analysis
The molecular structure of 7-aminocoumarins has been elucidated using techniques such as PMR spectroscopy and X-ray crystallography. These studies have revealed details about the stereochemical structure of the synthesized compounds and the extent of π-π conjugation between substituents and the coumarin core .
Chemical Reactions Analysis
7-Aminocoumarins undergo various photochemical reactions, often involving the formation of cation radicals and subsequent reactions with unsaturated compounds or radicals to form new substituted aminocoumarins . The reactions can be regiospecific and stereospecific, leading to a diverse range of products with different substituents and luminescent properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-aminocoumarins, such as absorption and fluorescence spectra, are influenced by the substituents attached to the coumarin core. The spectral luminescence characteristics of these compounds have been extensively studied, and correlations have been found between the electronic properties of the substituents and the luminescent behavior of the coumarins . The acid-base characteristics of these compounds have also been investigated, revealing insights into their behavior in different pH environments .
Scientific Research Applications
Fluorescent Labeling and Imaging
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin has been used in various studies for fluorescent labeling and imaging purposes. For example, it was used to develop coumarin-phalloidin, a derivative for staining actin filaments, enabling triple immunofluorescence microscopy of the cytoskeleton (Small et al., 1988). Additionally, its use in the selective fluorescent labeling of myosin ATPase heavy chain segments demonstrates its applicability in protein studies (Hiratsuka, 1987).
Molecular Interactions and Photoreactions
The compound is instrumental in exploring molecular interactions. For example, it was used to study the interaction between ryanodine receptor and glycoprotein triadin in skeletal sarcoplasmic reticulum (Liu & Pessah, 1994). Photoreaction studies of its derivatives, like the investigation of radical and cation triplet diradical formation during C-Br bond cleavage, further illustrate its utility in photochemical research (Takano & Abe, 2022).
Synthesis and Spectral-Luminescence Properties
The synthesis and examination of spectral-luminescence properties of various derivatives of 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin have been a subject of interest. Studies have synthesized and analyzed azomethines based on this compound, contributing to the understanding of its fluorescence characteristics (Tkach et al., 1990; Tkach et al., 1991).
Photoprotection and Chemiluminescence Detection
Its derivatives have been explored as photoprotecting groups in chemistry and biology. A study on the practical and scalable synthesis of a photoremovable group using a derivative of this compound highlights its significance in these areas (Bassolino et al., 2017). Additionally, its use in chemiluminescence detection, especially in high-performance liquid chromatography, further emphasizes its analytical applications (Yoshida et al., 1990).
Biological and Environmental Applications
The compound has been utilized in biological and environmental science contexts. For instance, it served as an intermediate in the synthesis of photosensitizers for dye-sensitized solar cells (DSSCs) and fluorescent labels for biomolecules, demonstrating its versatility in both energy-related and biomedical fields (Martins et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-4-25(5-2)18-10-11-19-15(3)23(24(29)30-20(19)14-18)16-6-8-17(9-7-16)26-21(27)12-13-22(26)28/h6-14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIABALXNBVHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227682 | |
Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11311 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | |
CAS RN |
76877-33-3 | |
Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-346 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS09NL006S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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